

# Physical characteristics of 1-Hexen-3-one-d3

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An In-Depth Technical Guide to the Physical Characteristics of 1-Hexen-3-one-d3

This guide provides a comprehensive overview of the physical characteristics of **1-Hexen-3-one-d3**, a deuterated isotopologue of the  $\alpha,\beta$ -unsaturated ketone, 1-hexen-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed information on the properties and characterization of this compound.

## Introduction

**1-Hexen-3-one-d3** is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantification assays and as a tracer in metabolic studies.[1] The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-deuterated analogue without significantly altering its chemical properties. Understanding the physical characteristics of **1-Hexen-3-one-d3** is crucial for its proper handling, storage, and application in experimental settings.

Due to the limited availability of experimentally determined physical data for **1-Hexen-3-one-d3**, this guide provides data for the non-deuterated parent compound, **1-hexen-3-one**, as a close approximation. The primary difference in physical properties is expected to be in the molecular weight and, to a lesser extent, in properties such as boiling point and density.

### **Chemical Structure and Nomenclature**

IUPAC Name: hex-1-en-3-one-d3



- Synonyms: Propyl vinyl ketone-d3, Vinyl propyl ketone-d3
- Chemical Formula: C<sub>6</sub>H<sub>7</sub>D<sub>3</sub>O
- CAS Number: Not available for the d3 isotopologue. The CAS number for the non-deuterated form is 1629-60-3.[2][3][4][5]

The position of the three deuterium atoms ("d3") is not uniformly specified across suppliers. A common synthetic route would involve deuteration at the terminal methyl group (position 6). For the purposes of molecular weight calculation in this guide, it is assumed that the deuteration is at this position (1-Hexen-3-one-6,6,6-d3).

# **Tabulated Physical Characteristics**

The following table summarizes the key physical characteristics of 1-Hexen-3-one. The data for **1-Hexen-3-one-d3** is estimated based on the non-deuterated compound, with the molecular weight calculated based on the assumed deuteration at the C6 position.

Property	1-Hexen-3-one	1-Hexen-3-one-d3 (Calculated/Estimated)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O[2][3][4][5]	C <sub>6</sub> H <sub>7</sub> D <sub>3</sub> O
Molecular Weight	98.14 g/mol [2][4]	101.16 g/mol
Boiling Point	127-129 °C[6]	Expected to be very similar to the non-deuterated form.
Melting Point	Not available[6]	Not available
Density	0.840 g/mL[6]	Expected to be slightly higher than the non-deuterated form.
Refractive Index	1.4275[6]	Expected to be very similar to the non-deuterated form.
Appearance	Colorless liquid	Colorless liquid
Solubility	Slightly soluble in water.[7]	Expected to have similar solubility to the non-deuterated form.



# Experimental Protocols for Physical Characterization

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like **1-Hexen-3-one-d3**.

## **Determination of Boiling Point (Micro Method)**

This method is suitable for small sample volumes.

#### Apparatus:

- Thiele tube or a similar heating apparatus (e.g., Mel-Temp)
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating oil (e.g., mineral oil)
- Bunsen burner or hot plate

#### Procedure:

- Add a small amount of the liquid sample (a few drops) into the small test tube.
- Place the capillary tube, with its sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer. The bottom of the test tube should be level with the thermometer bulb.
- Immerse the thermometer and the attached test tube into the Thiele tube containing the heating oil.
- Gently heat the side arm of the Thiele tube.



- Observe the capillary tube. A slow but steady stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
- The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube. Record this temperature.

## **Determination of Density**

The density of a liquid can be determined by measuring its mass and volume.

#### Apparatus:

- Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)
- Analytical balance
- Thermometer

#### Procedure:

- · Carefully clean and dry the pycnometer.
- Determine and record the mass of the empty pycnometer using an analytical balance.
- Fill the pycnometer with the liquid sample up to the calibration mark, ensuring there are no air bubbles.
- Record the temperature of the liquid.
- Determine and record the mass of the pycnometer filled with the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

## **Spectroscopic Characterization**



Deuterium labeling has a significant and predictable effect on mass spectra and Nuclear Magnetic Resonance (NMR) spectra.

#### 4.3.1. Mass Spectrometry (MS)

- Principle: In mass spectrometry, the molecular ion peak (M+) for **1-Hexen-3-one-d3** will be shifted by +3 m/z units compared to the non-deuterated compound due to the presence of three deuterium atoms.
- Experimental Workflow:
  - Prepare a dilute solution of the sample in a suitable volatile solvent.
  - Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).
  - Acquire the mass spectrum and identify the molecular ion peak.
  - Compare the observed molecular ion peak with the calculated exact mass of C<sub>6</sub>H<sub>7</sub>D<sub>3</sub>O.

#### 4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: In ¹H NMR, the signal corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. In ²H (Deuterium) NMR, a signal will be observed at the chemical shift corresponding to the position of the deuterium atoms.
   [8]
- Experimental Workflow:
  - Dissolve the sample in a suitable deuterated NMR solvent (e.g., CDCl<sub>3</sub>).
  - Acquire the ¹H NMR spectrum. The absence of a signal at the chemical shift of the protons at the deuterated position confirms the isotopic labeling.
  - If available, acquire a <sup>2</sup>H NMR spectrum to directly observe the deuterium signal.

## **Mandatory Visualizations**



## **Logical Workflow for Physical Characterization**

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of **1-Hexen-3-one-d3**.

Caption: Workflow for the synthesis and characterization of **1-Hexen-3-one-d3**.

## Conclusion

This technical guide provides a detailed overview of the physical characteristics of **1-Hexen-3-one-d3**, leveraging data from its non-deuterated analogue and established experimental protocols. While specific experimental data for the deuterated compound is limited, the provided information and methodologies offer a solid foundation for its use in research and development. The key distinguishing features of **1-Hexen-3-one-d3** are its increased molecular weight and the corresponding shifts in its mass and NMR spectra, which are fundamental to its application as an isotopic tracer and internal standard. Researchers are advised to perform their own characterization to confirm the properties of their specific batch of this compound.

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